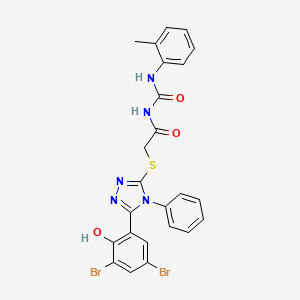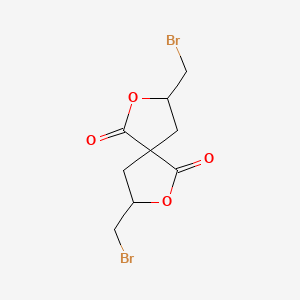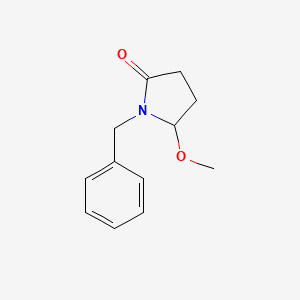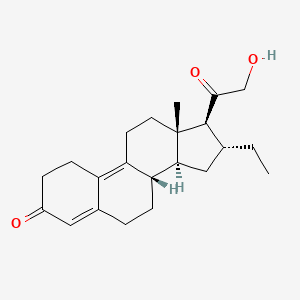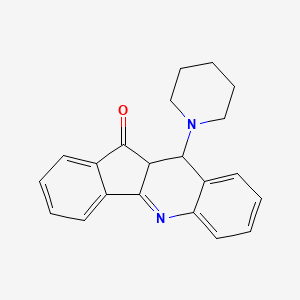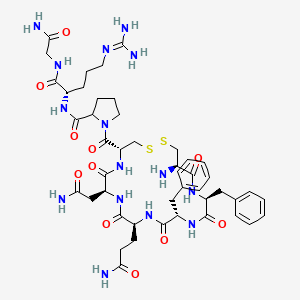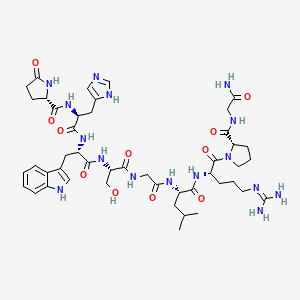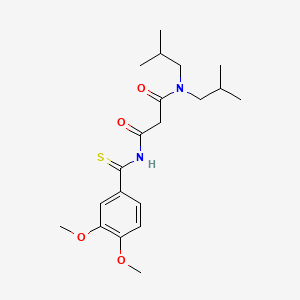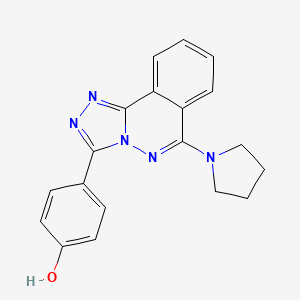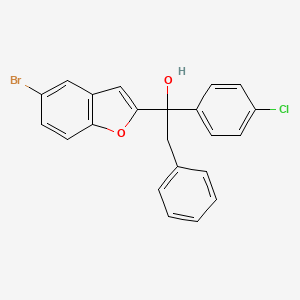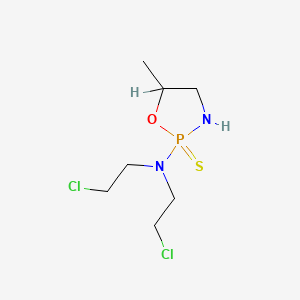
1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide is a chemical compound with the molecular formula C6H13Cl2N2OPS. This compound is known for its unique structure, which includes a phosphorus atom within a five-membered ring, making it a member of the azaphospholidine family. It has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide typically involves the reaction of 1,2-oxaphospholane 2-oxides or 2-sulfides with anilines. For example, the reaction of 1,2-thiaphospholane 2-sulfide with aniline can yield azaphospholidine 2-sulfide . The reaction conditions often require heating at elevated temperatures, such as 200°C for extended periods (e.g., 60 hours) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Its potential as a chemotherapeutic agent is of interest due to its structural similarity to other known anticancer compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of 1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide involves its interaction with molecular targets, such as DNA or proteins. The compound’s bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on these targets, leading to cross-linking or other modifications that disrupt their normal function. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
1,2-Azaphospholidine 2-oxides: These compounds share a similar ring structure but differ in the oxidation state of the phosphorus atom.
1,2-Azaphospholine 2-oxides: These compounds also have a five-membered ring with a phosphorus atom but differ in the ring’s saturation level.
Uniqueness
1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide is unique due to its specific substitution pattern and the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
78219-88-2 |
|---|---|
Molecular Formula |
C7H15Cl2N2OPS |
Molecular Weight |
277.15 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-5-methyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C7H15Cl2N2OPS/c1-7-6-10-13(14,12-7)11(4-2-8)5-3-9/h7H,2-6H2,1H3,(H,10,14) |
InChI Key |
YVPFEYKCTBCNJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNP(=S)(O1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


